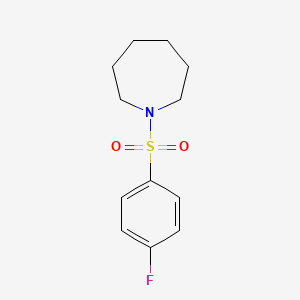
1-(4-FLUOROBENZENESULFONYL)AZEPANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-FLUOROBENZENESULFONYL)AZEPANE is an organic compound with the molecular formula C12H16FNO2S and a molecular weight of 257.32 g/mol It features a seven-membered azepane ring substituted with a 4-fluorobenzenesulfonyl group
准备方法
The synthesis of 1-(4-FLUOROBENZENESULFONYL)AZEPANE typically involves the reaction of azepane with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
1-(4-FLUOROBENZENESULFONYL)AZEPANE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfones.
Electrophilic Aromatic Substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-FLUOROBENZENESULFONYL)AZEPANE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)AZEPANE involves its interaction with molecular targets through its sulfonyl group. This group can form covalent or non-covalent bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The fluorobenzene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.
相似化合物的比较
1-(4-FLUOROBENZENESULFONYL)AZEPANE can be compared with other sulfonyl-substituted azepanes and related compounds:
1-(4-METHYLBENZENESULFONYL)AZEPANE: Similar structure but with a methyl group instead of a fluorine atom, leading to different electronic and steric properties.
1-(4-CHLOROBENZENESULFONYL)AZEPANE: Contains a chlorine atom, which can affect reactivity and binding interactions due to its larger size and different electronegativity.
1-(4-BROMOBENZENESULFONYL)AZEPANE: Features a bromine atom, which can participate in halogen bonding and influence the compound’s chemical behavior.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific electronic properties and enhances its potential for forming strong interactions with biological targets.
属性
IUPAC Name |
1-(4-fluorophenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHJMKICHBXICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














